molecular formula C11H18F3N B7941918 N-{[4-(trifluoromethyl)cyclohexyl]methyl}cyclopropanamine

N-{[4-(trifluoromethyl)cyclohexyl]methyl}cyclopropanamine

Cat. No.: B7941918
M. Wt: 221.26 g/mol
InChI Key: PPTABBOBZFEKEO-UHFFFAOYSA-N
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Description

N-{[4-(Trifluoromethyl)cyclohexyl]methyl}cyclopropanamine is a synthetic amine derivative featuring a cyclohexyl ring substituted with a trifluoromethyl group at the 4-position, linked via a methylene bridge to a cyclopropanamine moiety.

Properties

IUPAC Name

N-[[4-(trifluoromethyl)cyclohexyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3N/c12-11(13,14)9-3-1-8(2-4-9)7-15-10-5-6-10/h8-10,15H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTABBOBZFEKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC2CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation via SN2 Displacement

A brominated cyclohexylmethyl intermediate reacts with cyclopropanamine under basic conditions:

Reaction Scheme
Br-CH₂-C₆H₁₀-CF₃ + NH₂-C₃H₅ → N-[4-(CF₃)C₆H₁₀]CH₂-C₃H₅NH + HBr\text{Br-CH₂-C₆H₁₀-CF₃ + NH₂-C₃H₅ → N-{[4-(CF₃)C₆H₁₀]CH₂}-C₃H₅NH + HBr}

Optimized Conditions

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Acetone or dimethylformamide (DMF)

  • Temperature : 20–50°C

  • Yield : 70–80%

Reductive Amination

A cyclohexylmethyl ketone intermediate undergoes reductive amination with cyclopropanamine:

Procedure

  • Substrates : 4-(Trifluoromethyl)cyclohexanemethyl ketone, cyclopropanamine

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

  • Solvent : Methanol or THF

  • Catalyst : Acetic acid (AcOH)

  • Yield : 65–75%

Stereochemical Considerations

The spatial arrangement of the trifluoromethyl group (axial vs. equatorial) on the cyclohexane ring significantly impacts biological activity. Chair-conformation analysis reveals that bulky -CF₃ groups preferentially occupy equatorial positions to minimize 1,3-diaxial strain. Synthetic routes often employ directing groups or low-temperature equilibration to favor the desired isomer.

Purification and Analytical Validation

Crude products are purified via recrystallization or chromatography:

  • Recrystallization Solvents : Isopropyl alcohol (IPA) or ethyl acetate/hexane mixtures

  • Chromatography : Silica gel with ethyl acetate/hexane gradients

Analytical Data

  • ¹H NMR : Characteristic signals at δ 2.90 (m, cyclohexyl CH₂), 1.16 (d, cyclopropane CH₂)

  • HPLC Purity : >99% achieved via iterative crystallization

Comparative Analysis of Synthetic Routes

Method Yield Stereocontrol Complexity
Alkylation (SN2)70–80%ModerateLow
Reductive Amination65–75%HighMedium
Simmons-Smith Cyclopropanation60–85%LowHigh

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Catalyst Recycling : Palladium on carbon (Pd/C) for hydrogenations

  • Solvent Recovery : Distillation of THF and DMF

  • Waste Management : Neutralization of HBr byproducts

Chemical Reactions Analysis

Types of Reactions

N-{[4-(trifluoromethyl)cyclohexyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-{[4-(trifluoromethyl)cyclohexyl]methyl}cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(trifluoromethyl)cyclohexyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The cyclopropanamine moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between N-{[4-(Trifluoromethyl)cyclohexyl]methyl}cyclopropanamine and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
This compound Cyclohexyl + cyclopropanamine Trifluoromethyl at 4-cyclohexyl; methylene bridge Inferred: ~C₁₂H₁₉F₃N ~251 (estimated) High lipophilicity due to CF₃; rigid cyclopropane amine -
N-{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine Phenyl + cyclopropanamine Difluoromethoxy and methoxy at phenyl C₁₂H₁₅F₂NO₂ 243.25 Aromatic ring with polar OCH₂F₂ and OCH₃; lower lipophilicity than cyclohexyl-CF₃
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine Phenoxypropyl + cyclopropanamine 3-Chlorophenoxy at propyl C₁₂H₁₆ClNO 225.71 Flexible propyl linker; Cl substituent enhances halogen bonding potential
N-((1R,3S)-3-Isopropyl-3-{[4-phenylpiperidin-1-yl]carbonyl}cyclopentyl)tetrahydro-2H-pyran-4-amine Cyclopentyl + piperidine + tetrahydro-2H-pyran Isopropyl, phenylpiperidine carbonyl C₂₅H₃₈N₂O₂ 399.2 Complex tertiary structure; piperidine and pyran rings enhance steric bulk
N-[4-(Trifluoromethyl)cyclohexyl]tetrahydro-2H-pyran-4-amine Cyclohexyl + tetrahydro-2H-pyran Trifluoromethyl at 4-cyclohexyl C₁₂H₂₀F₃NO 251.29 Pyran ring introduces oxygen atom, improving solubility

Key Insights:

Structural Flexibility vs. In contrast, compounds with tetrahydro-2H-pyran or piperidine rings (e.g., Example 14 ) introduce additional hydrogen-bonding sites and steric hindrance, which may alter pharmacokinetic profiles.

Substituent Effects: The trifluoromethyl group on the cyclohexyl ring enhances metabolic stability and membrane permeability compared to difluoromethoxy or chlorinated analogs .

Synthetic Complexity :

  • The target compound’s synthesis likely involves reductive amination or alkylation steps, as seen in analogous preparations (e.g., hydrogenation of dihydropyridines in Example 14 ).
  • In contrast, N-{[4-(difluoromethoxy)phenyl]methyl}cyclopropanamine requires electrophilic substitution for difluoromethoxy installation, adding synthetic steps.

This contrasts with chlorinated analogs, where halogen interactions may dominate .

Biological Activity

N-{[4-(trifluoromethyl)cyclohexyl]methyl}cyclopropanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanamine core with a trifluoromethyl group attached to a cyclohexyl moiety. This unique structure may influence its interaction with biological targets, enhancing its pharmacological properties.

Research indicates that this compound may exert its biological effects through modulation of specific protein targets. Notably, it has been associated with the inhibition of potassium channels, particularly Kv1.3 channels, which play a crucial role in T-cell activation and proliferation. Inhibiting these channels can modulate immune responses, making this compound a candidate for treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis .

Antimicrobial Activity

In vitro studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may possess similar antimicrobial capabilities .

CompoundTarget PathogenMIC (μM)
Compound 10S. aureus25.9
Compound 10MRSA12.9

Anti-inflammatory Potential

The compound's anti-inflammatory properties have been explored through its effects on NF-κB activation. Several derivatives showed the ability to attenuate lipopolysaccharide-induced NF-κB activation, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Inhibition of Kv1.3 Channels : A study highlighted the role of Kv1.3 in T-cell function, where blockade of this channel by cyclopropanamine derivatives resulted in reduced calcium signaling and cytokine production in activated T-cells. This suggests that this compound could be effective in modulating immune responses in autoimmune conditions .
  • Antimicrobial Efficacy : Another study evaluated various cyclopropanamine derivatives against bacterial strains, revealing that certain modifications enhanced their potency against resistant strains like MRSA. The findings suggest that structural variations significantly impact biological activity and efficacy .

Pharmacokinetic Properties

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate favorable absorption and bioavailability characteristics, although further research is needed to fully elucidate its metabolic pathways and stability.

Q & A

Basic: What are the standard synthetic routes for N-{[4-(trifluoromethyl)cyclohexyl]methyl}cyclopropanamine, and how is purity validated?

The synthesis typically involves reductive amination between 4-(trifluoromethyl)cyclohexanecarbaldehyde and cyclopropanamine derivatives. Key intermediates, such as [4-(trifluoromethyl)cyclohexyl]methanamine (purity: 95%, CAS 361393-85-3), are synthesized using catalysts like sodium cyanoborohydride in methanol under inert conditions . Purity validation employs:

  • HPLC (reverse-phase C18 columns, acetonitrile/water gradient) to assess chemical homogeneity.
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the cyclopropane ring (δ 0.5–1.5 ppm) and trifluoromethyl group (δ 110–120 ppm in ¹⁹F NMR).
  • Mass spectrometry (ESI-TOF) for molecular ion verification (expected [M+H]⁺ ~277.3 g/mol).

Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?

The trifluoromethyl (-CF₃) group enhances lipophilicity (logP increased by ~1.5 units compared to non-fluorinated analogs) and stabilizes the cyclohexyl ring via electron-withdrawing effects, as observed in similar trifluoromethylated cyclohexylamines . This group also reduces metabolic degradation by cytochrome P450 enzymes, as shown in comparative studies with phenyl-substituted analogs . Computational models (e.g., COSMO-RS) predict improved membrane permeability, making the compound suitable for CNS-targeted studies .

Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for cyclopropanamine derivatives?

SAR studies combine:

  • In vitro binding assays : Radioligand displacement assays (e.g., against monoamine transporters) quantify affinity (Ki values). For example, cyclopropanamine analogs show 10–100 nM affinity for σ-1 receptors, while cyclohexanamine derivatives exhibit weaker binding (~500 nM) .
  • Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite correlate cyclopropane ring strain with enhanced receptor fit (e.g., ΔGbind = −9.2 kcal/mol vs. −7.8 kcal/mol for cyclobutanamine) .
  • Steric parameterization : Taft steric constants (Es) quantify substituent effects; bulky groups on the cyclohexyl ring reduce potency by ~30% due to hindered binding pocket access .

Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from pharmacokinetic variability (e.g., poor oral bioavailability due to first-pass metabolism). Resolution strategies include:

  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylated cyclohexyl intermediates) that may lack activity .
  • Prodrug design : Esterification of the cyclopropanamine nitrogen improves solubility and bioavailability, as demonstrated in thiophene-based analogs .
  • Species-specific assays : Comparative studies in humanized CYP3A4 transgenic mice reconcile interspecies metabolic differences .

Advanced: What computational tools predict the compound’s interaction with monoamine oxidase B (MAO-B)?

Ligand-based virtual screening (LBVS) workflows are employed:

  • Pharmacophore modeling : MOE or Phase generates 3D models using known MAO-B inhibitors (e.g., rasagiline), highlighting hydrogen-bond acceptors and hydrophobic features .
  • QSAR models : Partial least squares (PLS) regression correlates molecular descriptors (e.g., polar surface area, LogD) with IC₅₀ values. For cyclopropanamines, a LogD < 3.0 predicts MAO-B inhibition (R² = 0.82) .
  • MD simulations : GROMACS assesses binding stability; the trifluoromethyl group stabilizes hydrophobic interactions with MAO-B’s FAD cofactor (RMSD < 2.0 Å over 100 ns) .

Advanced: How do steric effects of the cyclohexyl and cyclopropane rings impact target selectivity?

  • Cyclopropane ring : The high ring strain (~27 kcal/mol) induces conformational rigidity, favoring selective binding to planar receptors (e.g., serotonin 5-HT₂A over 5-HT₁A, selectivity ratio >20:1) .
  • Cyclohexyl substituents : Axial-equatorial isomerism of the trifluoromethyl group modulates selectivity. Axial -CF₃ analogs show 5× higher affinity for dopamine D3 receptors compared to equatorial isomers (ΔΔG = −2.4 kcal/mol) .

Advanced: What analytical techniques resolve chiral purity in cyclopropanamine synthesis?

  • Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) separate enantiomers using hexane/isopropanol (90:10); retention times differ by ≥2 min for R/S isomers .
  • VCD spectroscopy : Vibrational circular dichroism confirms absolute configuration by matching experimental spectra to DFT-simulated data (B3LYP/6-31G*) .

Advanced: How can metabolic instability of the cyclopropane ring be mitigated?

Strategies include:

  • Deuterium incorporation : Replacing hydrogens with deuterium at metabolically labile positions (e.g., cyclopropane C-H) reduces CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 5.8 hours in rat liver microsomes) .
  • Structural hybridization : Fusing the cyclopropane ring with aromatic systems (e.g., thiophene) blocks oxidative pathways, as seen in analogs with 80% higher metabolic stability .

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